

Application Notes: Intrathecal Administration of Nav1.7 Inhibitors in Mice

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Compound of Interest

Compound Name: Nav1.7-IN-3

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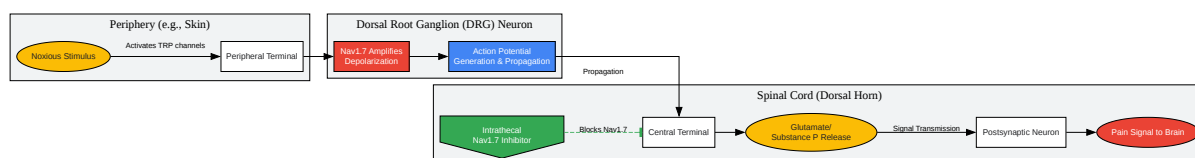
Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] It is preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglia (DRG) and sympathetic ganglia.[2][3] Genetic loss-of-function mutations in Nav1.7 lead to a congenital insensitivity to pain, while gain-of-function mutations are linked to chronic pain disorders, making it a prime therapeutic target.[1][4] While systemic administration of Nav1.7 inhibitors has shown limited success in clinical trials, direct intrathecal delivery to the spinal cord offers a promising alternative.[5][6] This route bypasses the blood-brain barrier and allows for targeted inhibition of Nav1.7 at the central terminals of primary afferent neurons in the spinal cord's dorsal horn, potentially increasing analgesic efficacy while minimizing systemic side effects.[2][5] These notes provide detailed protocols for the preparation and intrathecal administration of Nav1.7 inhibitors in mice and for the subsequent behavioral assessment of their analgesic effects.

Signaling Pathway of Nav1.7 in Nociception

Nav1.7 channels play a crucial role as "threshold channels" in nociceptive neurons.[7] They are located along the entire neuron, from the peripheral terminals in the skin to the central presynaptic terminals in the dorsal horn of the spinal cord.[2] Upon a noxious stimulus (e.g., heat, mechanical pressure), Nav1.7 channels amplify small sub-threshold depolarizations, which helps to initiate the action potential. The action potential then propagates along the axon to the central terminals, triggering the release of neurotransmitters like glutamate and

substance P, which transmit the pain signal to second-order neurons. Intrathecal administration of Nav1.7 inhibitors blocks these channels at the central terminals, reducing neurotransmitter release and thus dampening the pain signal.[8]



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Caption: Role of Nav1.7 in the nociceptive signaling pathway.

Experimental Protocols

Preparation of Nav1.7 Inhibitors for Intrathecal Administration

This protocol provides a general guideline for preparing Nav1.7 inhibitors for intrathecal injection. Specific solubility and stability characteristics of the chosen inhibitor must be considered.

Materials:

- Nav1.7 inhibitor (e.g., PF-05089771, ProTx-II)
- Vehicle (e.g., sterile saline (0.9% NaCl), artificial cerebrospinal fluid (aCSF), or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)
- Sterile, pyrogen-free microcentrifuge tubes

- Vortex mixer
- Syringe filters (0.22 μm)
- Sterile injection syringes

Procedure:

- **Determine Final Concentration:** Based on dose-response studies, determine the desired final concentration of the inhibitor. Note that injection volumes for mice are typically 5-10 μL .^[9]
- **Weigh Inhibitor:** Accurately weigh the required amount of the Nav1.7 inhibitor powder in a sterile microcentrifuge tube.
- **Solubilization:** Add the appropriate volume of vehicle to the tube. If using a co-solvent like DMSO, first dissolve the compound in a small volume of DMSO and then dilute to the final concentration with sterile saline. Vortex thoroughly until the inhibitor is completely dissolved.
- **Sterile Filtration:** Draw the solution into a sterile syringe. Attach a 0.22 μm syringe filter and expel the solution into a new sterile microcentrifuge tube to ensure the removal of any potential contaminants or precipitates.
- **Storage:** Store the prepared solution at the recommended temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term storage) until use. Avoid repeated freeze-thaw cycles.

Protocol for Intrathecal (I.T.) Injection in Mice

Intrathecal injections in mice are typically performed between the L5 and L6 vertebrae to deliver compounds directly into the cerebrospinal fluid (CSF).^[9] This procedure requires precision and practice.

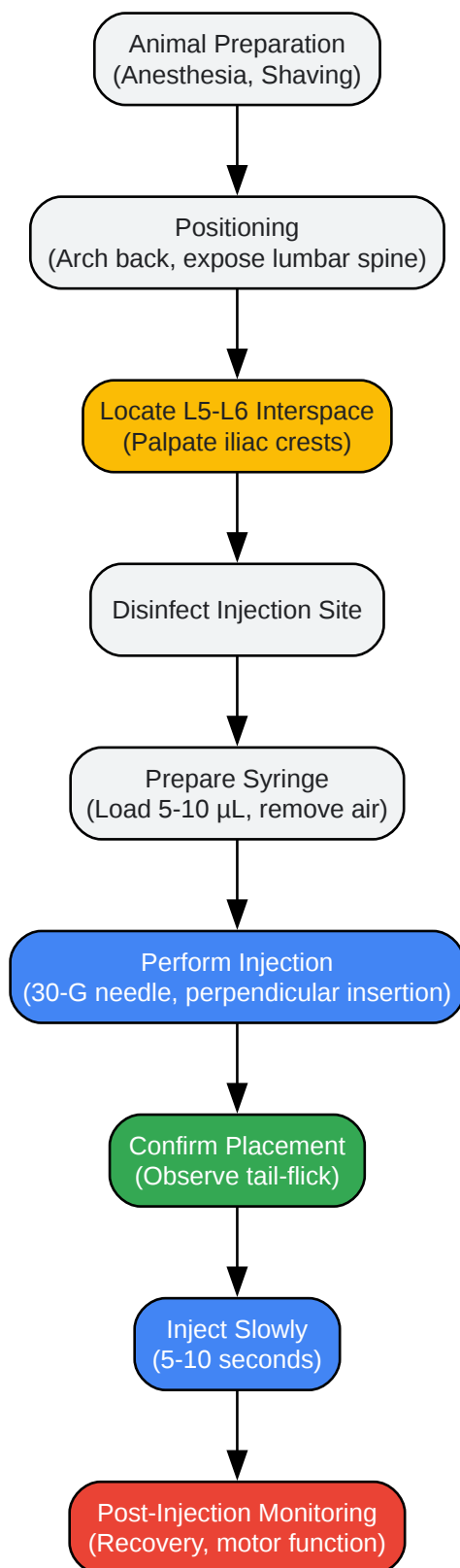
Materials:

- Prepared Nav1.7 inhibitor solution
- Mouse (anesthetized or conscious, depending on institutional guidelines and experimenter skill)

- Hamilton syringe (10 or 25 μ L) with a 30-gauge needle[9]
- Anesthetic (if applicable, e.g., isoflurane)
- Disinfectant (e.g., 70% ethanol)

Procedure:

- **Animal Preparation:** Anesthetize the mouse if required. Shave a small patch of fur over the lumbar region of the spine to visualize landmarks.
- **Positioning:** Position the mouse on a sterile field, arching its back to open the intervertebral spaces. This can be achieved by holding the mouse firmly by the pelvic girdle.
- **Locate Injection Site:** Palpate the iliac crests; a line between them passes over the L5-L6 intervertebral space. The injection site is on the midline at this location.
- **Disinfection:** Clean the injection site with 70% ethanol.
- **Injection:**
 - Load the Hamilton syringe with 5-10 μ L of the inhibitor solution, ensuring no air bubbles are present.
 - Insert the 30-G needle perpendicularly into the skin at the L5-L6 interspace.
 - A characteristic tail-flick or a slight "pop" as the needle penetrates the dura mater confirms entry into the intrathecal space.
 - Inject the solution slowly over 5-10 seconds.
- **Post-Injection Monitoring:** After withdrawing the needle, return the mouse to its cage and monitor it for recovery from anesthesia and any signs of motor impairment or distress. The analgesic effects of some inhibitors can be observed within 15 minutes.[5][6]



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Caption: Workflow for intrathecal injection in mice.

Protocols for Behavioral Pain Assays

Behavioral tests are essential to quantify the analgesic efficacy of Nav1.7 inhibitors. Below are protocols for assessing thermal and mechanical sensitivity.

This test measures the latency of paw withdrawal from a radiant heat source.^[10]

Procedure:

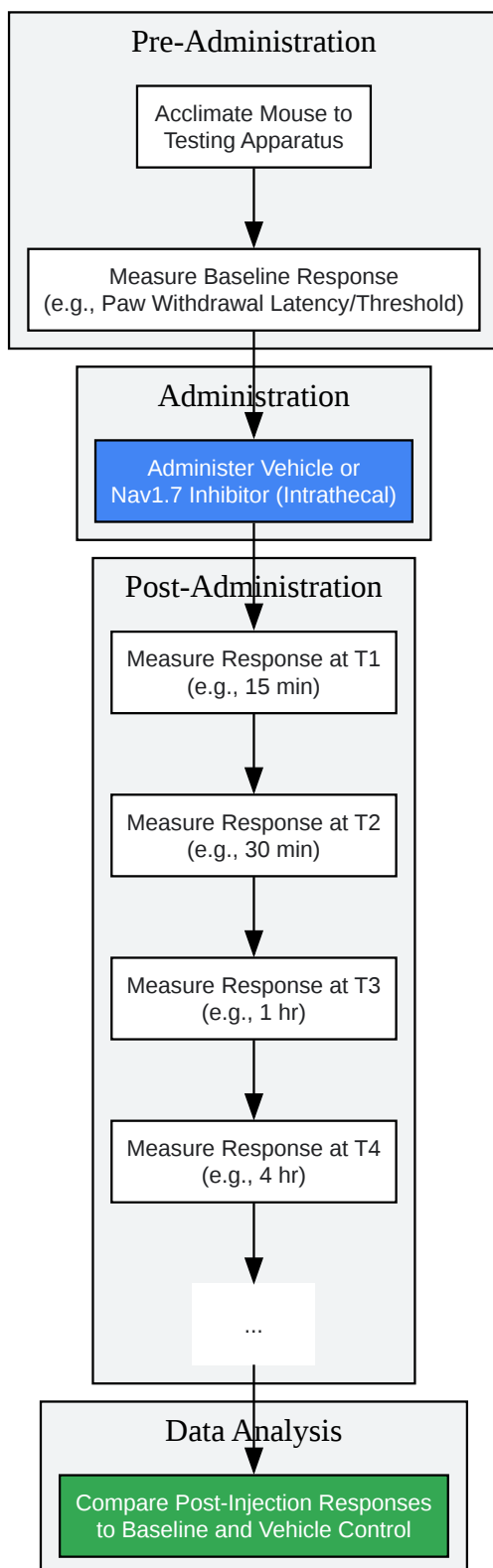
- **Acclimation:** Place the mouse in a clear plastic chamber on a glass floor and allow it to acclimate for at least 30 minutes.
- **Baseline Measurement:** Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw. Activate the heat source. A timer starts automatically and stops when the mouse withdraws its paw.
- **Testing:** Record the paw withdrawal latency (PWL). Perform 2-3 baseline measurements for each hind paw, with at least 5 minutes between measurements.
- **Administration:** Administer the Nav1.7 inhibitor or vehicle intrathecally.
- **Post-Treatment Measurement:** Measure the PWL at various time points after injection (e.g., 15 min, 30 min, 1, 2, 4 hours) to determine the onset and duration of analgesia.^{[5][6]} A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

This test measures the paw withdrawal threshold in response to calibrated mechanical stimuli.^[10]

Procedure:

- **Acclimation:** Place the mouse in a chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
- **Baseline Measurement:** Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. Start with a filament below the expected threshold and proceed to filaments of increasing force.

- **Testing:** The withdrawal threshold is the lowest force that elicits a brisk withdrawal response. The "up-down" method is often used to determine the 50% withdrawal threshold.
- **Administration:** Administer the Nav1.7 inhibitor or vehicle intrathecally.
- **Post-Treatment Measurement:** Determine the withdrawal threshold at various time points after injection to assess the anti-allodynic effect.



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Caption: General workflow for a behavioral pain experiment.

Data Presentation: Efficacy of Intrathecal Nav1.7 Inhibitors

The following table summarizes quantitative data from studies using intrathecal administration of Nav1.7 inhibitors in rodents.

Nav1.7 Inhibitor	Dose (Intrathecal)	Animal Model / Pain Type	Key Findings	Citations
PF-05089771	0.3 - 3 nmol	Mouse; Nociceptive, Inflammatory, Neuropathic, Morphine- Tolerant Pain	Produced rapid (within 15 min) and long-lasting (>4 hr) analgesia. No effect on motor function. Analgesic effect was abolished by naloxone, suggesting involvement of endogenous opioid signaling.	[5][6]
ProTx-II	1.6 - 2 µg	Rat; Inflammatory Pain (Formalin Test)	Significantly reduced both phase I and phase II flinching behavior. Elevated thermal withdrawal latencies in the Hargreaves test for up to 4 hours.	[11]
ProTx-II	Not specified (bath application)	Rat; Chemotherapy- Induced Neuropathic Pain (CIPN) model	Suppressed spontaneous action potentials in DRG neurons from CIPN rats. Intrathecal injection significantly attenuated	[12]

			behavioral signs of CIPN.	
JNJ63955918	Up to 7.5 µg	Rat; Chemical and Thermal Pain	Exhibited strong, dose-dependent efficacy against chemical (formalin) and thermal (Hargreaves) pain models.	[11]
Nav1.7 Antisense Oligonucleotide (ASO)	1000 - 3000 µg	Rat; Inflammatory and Neuropathic Pain	Dose-dependently reduced pain behaviors in formalin and carrageenan models by knocking down Scn9a mRNA in the DRG.	[13]

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